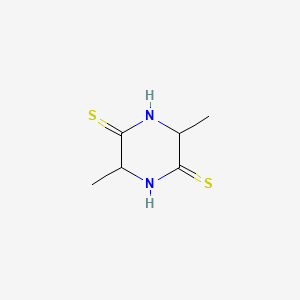
3,6-Dimethylpiperazine-2,5-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethylpiperazine-2,5-dithione is an organic compound with the molecular formula C6H10N2S2 It is a derivative of piperazine, featuring two sulfur atoms in place of the oxygen atoms typically found in piperazine-2,5-dione
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpiperazine-2,5-dithione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,6-dimethylpiperazine-2,5-dione with sulfurizing agents can yield the desired dithione compound. The reaction typically requires specific solvents and catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
化学反应分析
Types of Reactions
3,6-Dimethylpiperazine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione to corresponding thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
3,6-Dimethylpiperazine-2,5-dithione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,6-Dimethylpiperazine-2,5-dithione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
相似化合物的比较
Similar Compounds
3,6-Dimethylpiperazine-2,5-dione: A closely related compound with oxygen atoms instead of sulfur.
3,3,6-Trimethylpiperazine-2,5-dione: Another derivative with an additional methyl group.
Uniqueness
3,6-Dimethylpiperazine-2,5-dithione is unique due to the presence of sulfur atoms, which impart distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous.
属性
分子式 |
C6H10N2S2 |
|---|---|
分子量 |
174.3 g/mol |
IUPAC 名称 |
3,6-dimethylpiperazine-2,5-dithione |
InChI |
InChI=1S/C6H10N2S2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9) |
InChI 键 |
LGYQNKLBFQZNNC-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=S)NC(C(=S)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















